molecular formula C15H19NO2S B7594469 2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone

2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone

Cat. No. B7594469
M. Wt: 277.4 g/mol
InChI Key: GBNZIQQUHGLIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a spirocyclic compound that contains a heterocyclic nitrogen atom and a thiophene ring. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and by chelating metal ions. It has also been suggested that it may work by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antimicrobial and anti-inflammatory properties. It has also been shown to chelate metal ions and to inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone in lab experiments is its potential to inhibit the growth of cancer cells and to have antimicrobial and anti-inflammatory properties. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone. One area of research could be to investigate its potential as a chelating agent for metal ions. Another area of research could be to study its effects on different enzymes and to investigate its potential as an enzyme inhibitor. Additionally, further research could be done to investigate its potential applications in cancer treatment and to study its effects on different types of cancer cells.

Synthesis Methods

The synthesis of 2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone has been achieved using various methods. One of the most common methods involves the reaction of 2-aminobenzaldehyde with 2-mercaptoacetic acid in the presence of a base to form a Schiff base. The Schiff base is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form the spirocyclic compound.

Scientific Research Applications

2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone has shown potential applications in various scientific research fields. It has been studied for its antitumor, antimicrobial, and anti-inflammatory properties. It has also been investigated for its potential to inhibit the activity of certain enzymes and for its ability to act as a chelating agent.

properties

IUPAC Name

2-azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c17-12-9-13(19-10-12)14(18)16-8-4-7-15(11-16)5-2-1-3-6-15/h1-2,9-10,17H,3-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNZIQQUHGLIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC=CC2)CN(C1)C(=O)C3=CC(=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone

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